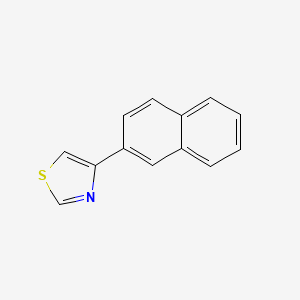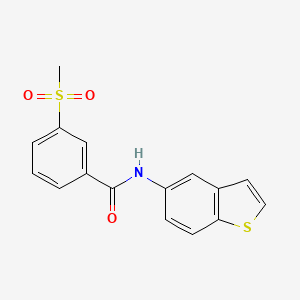![molecular formula C11H13FO3 B2789154 4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid CAS No. 1310270-71-3](/img/structure/B2789154.png)
4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid is a chemical compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a fluorine atom at the 4-position and a propan-2-yloxy)methyl group at the 3-position .Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid is not fully understood, but it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for developing anticancer agents. In addition, this compound has been shown to exhibit good solubility in various solvents, making it a versatile building block for the synthesis of functionalized polymers and liquid crystals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid is its high yield and purity during synthesis, which makes it a cost-effective building block for various applications. However, one limitation of this compound is its limited availability, which may hinder its widespread use in research and development.
Direcciones Futuras
There are several future directions for 4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid research, including the development of novel anticancer agents based on its antitumor activity, the synthesis of functionalized polymers and liquid crystals for various applications, and the exploration of its potential applications in other fields such as catalysis and electrochemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis for improved yield and scalability.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop novel applications based on its unique properties.
Métodos De Síntesis
4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid can be synthesized through a multistep process involving the reaction of 4-fluorobenzaldehyde with isopropyl alcohol and sodium borohydride to form 4-fluoro-3-(propan-2-yl)benzaldehyde. This intermediate is then reacted with paraformaldehyde and hydrochloric acid to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for developing novel anticancer agents. In materials science, this compound has been used as a building block for the synthesis of functionalized polymers and liquid crystals. In organic synthesis, this compound has been used as a versatile starting material for the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
4-fluoro-3-(propan-2-yloxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-6-9-5-8(11(13)14)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAMTSUFBSDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2789071.png)


![methyl 6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2789076.png)
![2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2789077.png)
![N-(2-methoxyphenyl)-5-methyl-7-(p-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2789078.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2789081.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2789082.png)

![(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2789087.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2789093.png)
![8-(3-((5-chloro-2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789094.png)